molecular formula C10H11FO3 B8209026 2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane

Cat. No.: B8209026
M. Wt: 198.19 g/mol
InChI Key: ZIICZXFHNDQTCH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a fluorinated and methoxylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring through a cyclization reaction. One common method is the reaction of 3-fluoro-5-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The dioxolane ring can be reduced to form a diol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 3-fluoro-5-methoxybenzoic acid.

    Reduction: Formation of 3-fluoro-5-methoxybenzyl alcohol.

    Substitution: Formation of 3-amino-5-methoxyphenyl-1,3-dioxolane.

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the dioxolane ring can influence its metabolic stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
  • 3-Fluoro-5-methoxyphenylboronic acid
  • 3-Fluoro-5-methoxybenzyl alcohol

Uniqueness

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both a fluorinated phenyl group and a dioxolane ring. This combination imparts specific chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in various applications compared to its analogs.

Biological Activity

2-(3-Fluoro-5-methoxyphenyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This compound features a fluorinated aromatic group and a dioxolane ring, which may enhance its pharmacological properties. The biological activity of this compound is primarily influenced by its molecular structure, which facilitates interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FO3C_{10}H_{11}FO_3. The presence of the fluorine atom in the phenyl ring is expected to enhance the compound's lipophilicity and binding affinity to biological targets. The methoxy group contributes to the electronic properties of the molecule, potentially affecting its reactivity and interaction with enzymes or receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that fluorinated compounds often exhibit improved binding affinities compared to their non-fluorinated counterparts due to increased hydrophobic interactions and altered electronic distributions .

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Antimicrobial Activity

A study investigating the antimicrobial properties of related 1,3-dioxolane derivatives found significant antibacterial and antifungal activities. For instance, compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Candida albicans .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureUnique FeaturesBiological Activity
2-(4-Fluoro-3-methoxyphenyl)-2-methyl-1,3-dioxolaneStructureContains a different substitution patternExhibits enhanced antibacterial properties
2-(2-Fluoro-5-methylphenoxy)methyl-1,3-dioxolaneStructureDifferent fluorinated phenoxy groupEffective against various bacterial strains

Case Study 1: Antibacterial Activity

In a recent study published in MDPI, several dioxolane derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with similar structures to this compound exhibited potent activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625–1250 µg/mL .

Case Study 2: Antifungal Properties

Another investigation revealed that derivatives of 1,3-dioxolanes demonstrated significant antifungal activity against C. albicans. The presence of specific substituents on the dioxolane ring was correlated with enhanced efficacy . This suggests that modifications in the structure can lead to variations in biological activity.

Properties

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-12-9-5-7(4-8(11)6-9)10-13-2-3-14-10/h4-6,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIICZXFHNDQTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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